Hydroxytyrosol

Catalog No.
S530235
CAS No.
10597-60-1
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxytyrosol

CAS Number

10597-60-1

Product Name

Hydroxytyrosol

IUPAC Name

4-(2-hydroxyethyl)benzene-1,2-diol

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2

InChI Key

JUUBCHWRXWPFFH-UHFFFAOYSA-N

SMILES

OC1=CC=C(CCO)C=C1O

Solubility

Soluble in DMSO.

Synonyms

3Hydroxytyrosol3 4dihydroxyphenylethanol (DOPET)Dihydroxyphenylethanol 2(34Dihydroxyphenyl)ethanol (DHPE)34dihydroxyphenolethanol (34DHPEA)

Canonical SMILES

C1=CC(=C(C=C1CCO)O)O

Description

The exact mass of the compound Hydroxytyrosol is 154.06299 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxytyrosol is an organic compound with the formula (HO)₂C₆H₃CH₂CH₂OH. It belongs to the class of phenylethanoids and is a derivative of catechol. This compound is primarily found in olives, olive oil, and wine, where it exists as a part of larger molecules, notably oleuropein. Hydroxytyrosol is recognized for its potent antioxidant properties and is considered one of the strongest natural antioxidants known today. It typically appears as a colorless solid, although it may turn beige with storage due to oxidation processes .

The primary mechanism of action of hydroxytyrosol is attributed to its potent antioxidant properties. It scavenges free radicals, preventing them from damaging cells and contributing to various chronic diseases [, ]. Additionally, research suggests hydroxytyrosol may:

  • Reduce inflammation by inhibiting the production of inflammatory molecules [].
  • Protect against neurodegenerative diseases by crossing the blood-brain barrier and promoting neuron health [, ].
  • Improve cardiovascular health by modulating blood pressure and cholesterol levels [].
That enhance its utility in both synthetic and biological contexts:

  • Oxidation: Hydroxytyrosol can be oxidized to form semiquinones and quinones, which are important intermediates in various biochemical pathways .
  • Reactions with Nitrites: Hydroxytyrosol reacts with nitrites under acidic conditions, leading to the formation of nitrosated products, which have implications in food chemistry and preservation .
  • Formation of Derivatives: Hydroxytyrosol can be chemically modified to produce derivatives such as hydroxytyrosol acetate, which can exhibit different solubility and stability characteristics .

Hydroxytyrosol is noted for several biological activities:

  • Antioxidant Properties: It scavenges free radicals and prevents lipid peroxidation, contributing to its role in protecting against oxidative stress-related diseases .
  • Anti-inflammatory Effects: Research indicates that hydroxytyrosol can inhibit inflammatory pathways, potentially reducing the risk of chronic diseases such as cardiovascular disorders .
  • Neuroprotective Effects: Studies suggest that hydroxytyrosol may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disease management .

Several methods exist for synthesizing hydroxytyrosol:

  • Extraction from Natural Sources: Hydroxytyrosol can be extracted from olives and olive oil, where it is present in significant amounts .
  • Chemical Synthesis:
    • A common method involves the Friedel-Crafts acylation of catechol followed by reduction steps to yield hydroxytyrosol with high efficiency (up to 85% yield) using microwave irradiation .
    • Another method includes the conversion of tyrosol through various

Hydroxytyrosol has diverse applications across various fields:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Pharmaceuticals: Explored for its potential health benefits, including anti-inflammatory and neuroprotective effects.
  • Cosmetics: Incorporated into skincare products for its antioxidant benefits and skin-protective properties.

Hydroxytyrosol shares similarities with several other compounds but maintains unique characteristics:

CompoundStructureKey Features
TyrosolC₈H₁₀O₃Precursor to hydroxytyrosol; less potent antioxidant.
EchinacosideC₁₈H₂₄O₁₀Contains hydroxytyrosol; exhibits anti-inflammatory properties.
VerbascosideC₂₄H₃₂O₁₁A glycoside containing hydroxytyrosol; known for antioxidant activity.
ResveratrolC₁₄H₁₂O₃Polyphenolic compound; notable for anti-cancer properties but different structure and function compared to hydroxytyrosol.

Hydroxytyrosol stands out due to its high potency as an antioxidant and its specific occurrence in olives and olive oil, which are integral to the Mediterranean diet's health benefits . Its unique structural features also allow it to participate in specific biochemical pathways that other similar compounds do not engage in as effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

154.062994177 g/mol

Monoisotopic Mass

154.062994177 g/mol

Heavy Atom Count

11

Appearance

Liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QEU0NE4O90

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Hydroxytyrosol is a phenolic phytochemical naturally occurring in extra virgin olive oil, with potential antioxidant, anti-inflammatory and cancer preventive activities. Although the mechanisms of action through which hydroxytyrosol exerts its effects have yet to be fully determined, this agent affects the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway. The effects include the modulation of pro-inflammatory cytokines, such as the inhibition of interleukin-1alpha (IL-1a), IL-1beta, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a); increased secretion of the anti-inflammatory cytokine IL-10; inhibition of the production of certain chemokines, such as C-X-C motif chemokine ligand 10 (CXCL10/IP-10), C-C motif chemokine ligand 2 (CCL2/MCP-1), and macrophage inflammatory protein-1beta (CCL4/MIP-1b); and inhibition of the expression of the enzymes inducible nitric oxide synthase (iNOS/NOS2) and prostaglandin E2 synthase (PGES), which prevent the production of nitric oxide (NO) and prostaglandin E (PGE2), respectively. In addition, hydroxytyrosol is able to regulate the expression of other genes involved in the regulation of tumor cell proliferation, such as extracellular signal-regulated and cyclin-dependent kinases. Also, hydroxytyrosol scavenges free radicals and prevents oxidative DNA damage. This induces apoptosis and inhibits proliferation in susceptible cancer cells.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Pictograms

Irritant

Irritant

Other CAS

10597-60-1

Wikipedia

Hydroxytyrosol

Dates

Last modified: 08-15-2023
1: Bernini R, Merendino N, Romani A, Velotti F. Naturally occurring hydroxytyrosol: synthesis and anticancer potential. Curr Med Chem. 2013;20(5):655-70. Review. PubMed PMID: 23244583.
2: Granados-Principal S, Quiles JL, Ramirez-Tortosa CL, Sanchez-Rovira P, Ramirez-Tortosa MC. Hydroxytyrosol: from laboratory investigations to future clinical trials. Nutr Rev. 2010 Apr;68(4):191-206. doi: 10.1111/j.1753-4887.2010.00278.x. Review. PubMed PMID: 20416016.
3: Cornwell DG, Ma J. Nutritional benefit of olive oil: the biological effects of hydroxytyrosol and its arylating quinone adducts. J Agric Food Chem. 2008 Oct 8;56(19):8774-86. doi: 10.1021/jf8015877. Epub 2008 Sep 11. Review. PubMed PMID: 18783241.
4: Manna C, Della Ragione F, Cucciolla V, Borriello A, D'Angelo S, Galletti P, Zappia V. Biological effects of hydroxytyrosol, a polyphenol from olive oil endowed with antioxidant activity. Adv Exp Med Biol. 1999;472:115-30. Review. PubMed PMID: 10736621.

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